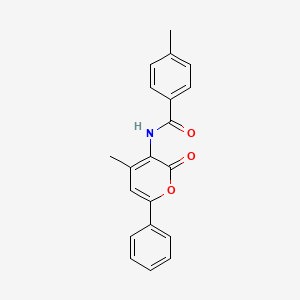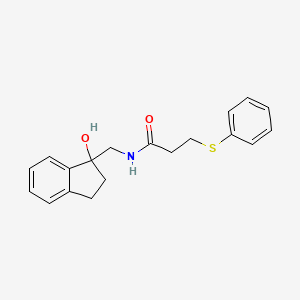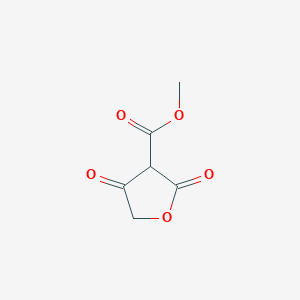
3-Methoxycarbonyl tetronic acid
Vue d'ensemble
Description
3-Methoxycarbonyl tetronic acid is a derivative of tetronic acid, characterized by the presence of a methoxycarbonyl group at the third position of the tetronic acid ring. Tetronic acids, including this compound, are known for their diverse biological activities and are used as scaffolds in bioorganic and bioinorganic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxycarbonyl tetronic acid typically involves the reaction of α-hydroxy acids with suitable esters. One common method is the reaction of esters of α-hydroxy acids with cumulated phosphorus ylide, which leads to the formation of functionalized tetronic acids . Another approach involves the use of N-hydroxysuccinimidyl esters of α-hydroxy acids with active methylene compounds .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methoxycarbonyl tetronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
3-Methoxycarbonyl tetronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-methoxycarbonyl tetronic acid involves its ability to chelate metal ions due to its β-dicarbonyl system. This chelation is crucial for its biological activities, including antimicrobial and anticancer effects. The compound can interact with various molecular targets, such as enzymes and receptors, disrupting their normal functions and leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Tetramic Acid: Another derivative with a similar structure but different functional groups.
3-Acyl Tetronic Acid: Similar in structure but with an acyl group instead of a methoxycarbonyl group.
Uniqueness: 3-Methoxycarbonyl tetronic acid is unique due to its specific functional group, which imparts distinct chemical and biological properties. Its methoxycarbonyl group enhances its solubility and reactivity, making it a versatile compound in various applications .
Propriétés
IUPAC Name |
methyl 2,4-dioxooxolane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5/c1-10-5(8)4-3(7)2-11-6(4)9/h4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAZGUKSJKVGNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(=O)COC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
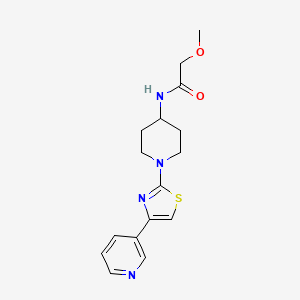
![5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2486419.png)
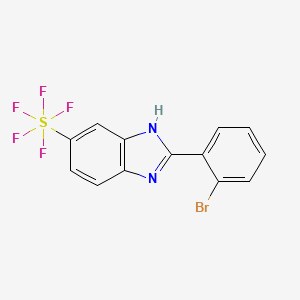
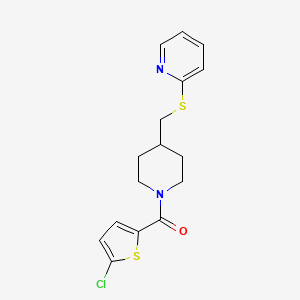
![N-(2,5-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2486423.png)
![3-[5-amino-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B2486426.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2486428.png)
![3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline;dihydrochloride](/img/structure/B2486429.png)
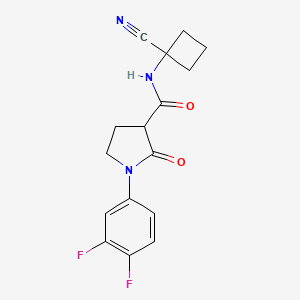
![9-(3,5-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![4,7-dimethoxy-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B2486434.png)
amino}acetamide](/img/structure/B2486438.png)
